N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-5-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluoro-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF4N2O4S/c19-14-3-1-11(18(21,22)23)9-16(14)24-17(26)13-10-12(2-4-15(13)20)30(27,28)25-5-7-29-8-6-25/h1-4,9-10H,5-8H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSVBBNXVRCYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF4N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 5-Chloro-2-Fluorobenzoic Acid
The morpholinosulfonyl group is introduced via nucleophilic aromatic substitution. A representative procedure involves:
- Chlorosulfonation : Treating 5-chloro-2-fluorobenzoic acid with chlorosulfonic acid at 0–5°C for 4 hours to yield 5-chlorosulfonyl-2-fluorobenzoic acid.
- Morpholine Coupling : Reacting the chlorosulfonyl intermediate with morpholine (2 eq) in dichloromethane with triethylamine (3 eq) as a base. The reaction proceeds at 25°C for 12 hours, achieving 78–82% yield.
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | ClSO3H, 0–5°C | 89% | 95% |
| 2 | Morpholine, Et3N | 81% | 98% |
Alternative Fluorination Strategies
For substrates lacking pre-existing fluorine, electrophilic fluorination using Selectfluor® or Balz-Schiemann reactions may be employed:
- Balz-Schiemann : Diazotization of 5-(morpholinosulfonyl)-2-aminobenzoic acid followed by HF-pyridine treatment yields the 2-fluoro derivative.
Challenges :
- Regioselectivity issues necessitate directing groups (e.g., sulfonyl) to ensure ortho-fluorination.
- Side products include 3-fluoro isomers (<5%) requiring chromatographic separation.
Preparation of 2-Chloro-5-(Trifluoromethyl)Aniline
Nitro Reduction Pathway
- Nitration : 2-Chloro-5-(trifluoromethyl)nitrobenzene is synthesized via mixed acid nitration (HNO3/H2SO4) at 50°C.
- Catalytic Hydrogenation : Pd/C (10 wt%) in ethanol under H2 (50 psi) reduces the nitro group to amine (94% yield).
Industrial Considerations :
- Continuous hydrogenation reactors improve safety and scalability.
- Residual palladium levels must be <10 ppm (ICH guidelines).
Amide Coupling Methodologies
Carbodiimide-Mediated Coupling
Activation of 2-fluoro-5-(morpholinosulfonyl)benzoic acid with HATU (1.1 eq) and DIPEA (3 eq) in DMF, followed by addition of 2-chloro-5-(trifluoromethyl)aniline (1.05 eq) at 0°C→25°C for 6 hours.
Optimized Conditions :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Coupling Agent | HATU vs. EDCI | +12% yield |
| Solvent | DMF vs. THF | +18% solubility |
| Temperature | 0°C → 25°C vs. rt | -7% side products |
Yield : 76–84% after silica gel chromatography (hexane/EtOAc 3:1).
Industrial-Scale Aprotic Coupling
Membrane Reactor Approach :
- Immobilized EDC/HOBt on polystyrene resin enables continuous amide bond formation.
- Productivity: 12 kg/L·day with >99.5% conversion.
Cost Analysis :
| Method | Cost ($/kg) | Environmental Factor |
|---|---|---|
| Batch (HATU) | 1,450 | High waste |
| Continuous (EDC) | 920 | Low E-factor |
Purification and Characterization
Crystallization Optimization
Analytical Data
- HPLC : tR = 8.2 min (C18, 70:30 MeCN/H2O + 0.1% TFA).
- NMR (400 MHz, DMSO-d6) : δ 10.32 (s, 1H, NH), 8.21 (d, J = 2.4 Hz, 1H), 7.89–7.93 (m, 2H), 7.63 (d, J = 8.8 Hz, 1H).
- HRMS : [M+H]+ calcd for C20H16ClF4N2O3S: 499.0534; found: 499.0538.
Scalability Challenges and Solutions
Sulfonylation Exotherm Management
Morpholine Residuals
- Azeotropic Drying : Toluene co-distillation reduces morpholine to <0.1%.
Emerging Technologies
Photocatalytic Fluorination
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-5-(morpholinosulfonyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-5-(morpholinosulfonyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-5-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Substitution at Benzamide Core: The morpholinosulfonyl group in the target compound replaces hydroxyl or simpler substituents in analogs, likely improving solubility and metabolic stability . Fluorine at the 2-position (benzamide) is shared with Compound 5 in , which shows potent antitubercular activity, suggesting fluorine’s role in enhancing membrane permeability .
Trifluoromethyl and Chlorine Synergy :
- The 2-chloro-5-(trifluoromethyl)phenyl moiety is conserved across multiple analogs (e.g., ), indicating its importance in hydrophobic interactions with biological targets.
Bioactivity Trends: Hydroxyl groups (e.g., 2-OH in ) are associated with intermediate roles, while complex substituents like morpholinosulfonyl or difluoropropanone correlate with advanced agrochemical/herbicidal applications .
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
Analysis :
- The morpholinosulfonyl group reduces lipophilicity (LogP ~3.8 vs. 4.1 in ), improving aqueous solubility and oral bioavailability.
- Chlorine and trifluoromethyl groups maintain strong target binding despite solubility modifications .
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-5-(morpholinosulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C22H17ClF4N2O3S
- Molecular Weight : Approximately 466.89 g/mol
This compound features a trifluoromethyl group , a chlorine atom , and a morpholinosulfonyl moiety , which are known to influence its biological activity significantly.
Research indicates that compounds containing similar structural motifs often exhibit inhibitory effects on various enzymes, particularly those involved in inflammatory pathways. The presence of the morpholino and sulfonyl groups suggests potential interactions with biological targets related to pain and inflammation modulation.
Biological Activity
-
Anti-inflammatory Effects :
- The compound has shown promise as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the synthesis of pro-inflammatory mediators. In vitro studies report an IC50 value of approximately 8 nM, indicating potent inhibition .
- In vivo models demonstrate efficacy in reducing hyperalgesia, with effective doses yielding significant pain relief .
- Antitumor Activity :
- Selectivity Profile :
Case Study 1: In Vivo Efficacy
A study conducted on rodent models evaluated the analgesic properties of the compound under inflammatory conditions induced by lipopolysaccharide (LPS). Results indicated that administration of this compound significantly reduced thermal hyperalgesia compared to control groups, supporting its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Screening
In vitro assays were performed using human cancer cell lines to assess the cytotoxic effects of the compound. Notably, derivatives with similar structural characteristics demonstrated IC50 values ranging from 1.9 to 3.23 µg/mL against HCT-116 cells, suggesting a promising avenue for further development as an anticancer therapeutic .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity | IC50 (nM) |
|---|---|---|---|
| N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-benzimidazole | Dioxane-fused structure | mPGES-1 inhibitor | 8 |
| N-(4-fluorophenyl)sulfonyl derivatives | Varying substitution patterns | Antitumor activity | 16.24 |
| Phenyl isothiocyanate | Lacks fluorine and trifluoromethyl groups | Broad applications but less specificity | Not specified |
This table illustrates how this compound compares to other compounds regarding biological activity and potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
